(S)-2-Amino-N-((R)-1-phenylethyl)butanamide
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Overview
Description
(S)-2-Amino-N-(®-1-phenylethyl)butanamide is an organic compound that belongs to the class of amides It features a butanamide backbone with an amino group and a phenylethyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(®-1-phenylethyl)butanamide typically involves the reaction of ®-1-phenylethylamine with a butanoyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(®-1-phenylethyl)butanamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems to handle large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(®-1-phenylethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
(S)-2-Amino-N-(®-1-phenylethyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(®-1-phenylethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-(®-1-phenylethyl)propanamide
- (S)-2-Amino-N-(®-1-phenylethyl)pentanamide
Uniqueness
(S)-2-Amino-N-(®-1-phenylethyl)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(1R)-1-phenylethyl]butanamide |
InChI |
InChI=1S/C12H18N2O/c1-3-11(13)12(15)14-9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3,(H,14,15)/t9-,11+/m1/s1 |
InChI Key |
FTHQZSQBOAQFHK-KOLCDFICSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@H](C)C1=CC=CC=C1)N |
Canonical SMILES |
CCC(C(=O)NC(C)C1=CC=CC=C1)N |
Origin of Product |
United States |
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